L-乳酸钠-13C3 溶液

描述

Synthesis Analysis

The synthesis of sodium lactate and related compounds often involves the fermentation of glucose or other sugars by bacteria, followed by chemical modifications to introduce the ^13C label. Ellis et al. (2003) detailed the formation of sodium lactate from glucose under simulated conditions, indicating a pathway that might be adapted for isotopically labelled variants (Ellis, Kannangara, & Wilson, 2003).

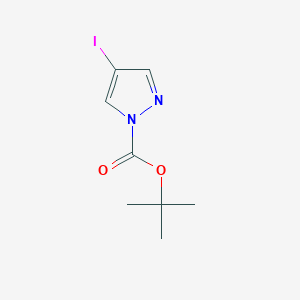

Molecular Structure Analysis

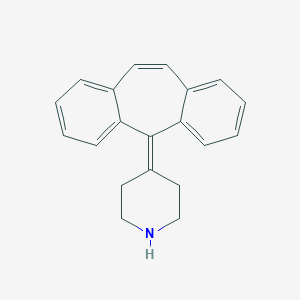

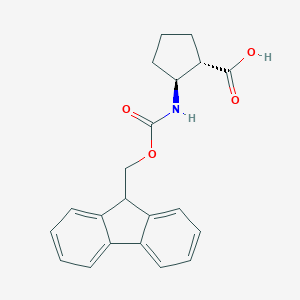

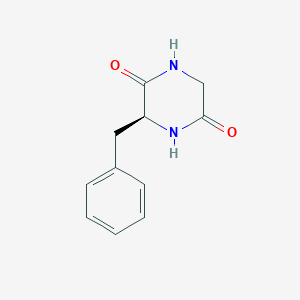

Sodium L-lactate's molecular structure, characterized by its sodium ion (Na+) and the lactate anion, is pivotal for its roles in biochemical processes. The structure-activity relationship studies, such as those conducted by Greim et al. (2019), provide insights into how sodium lactate complexes, possibly including isotopically labelled versions, stabilize and interact in solution, impacting their reactivity and functionality in biological systems (Greim et al., 2019).

Chemical Reactions and Properties

The reactivity of sodium lactate in chemical reactions, especially those involving metabolic pathways, is crucial for its use as a tracer. The isotopic labelling of sodium L-lactate-13C3 provides unique insights into these reactions, as detailed by Ellis and Wilson (2002), who explored the carbon exchange mechanisms in the alkaline degradation of glucose, highlighting the potential pathways sodium lactate-13C3 might undergo in similar conditions (Ellis & Wilson, 2002).

Physical Properties Analysis

Understanding the physical properties of sodium L-lactate-13C3, such as solubility, osmolarity, and viscosity, is essential for its application in research, especially in physiological and pharmacokinetic studies. Xiao et al. (2021) explored the use of sodium lactate as a draw solute in forward osmosis, indicating the importance of these properties in practical applications (Xiao et al., 2021).

Chemical Properties Analysis

The chemical properties of sodium L-lactate-13C3, including its stability, reactivity, and interaction with biological molecules, are fundamental for its utilization in metabolic research. Bakam Nguenouho et al. (2023) detailed the electromagnetic properties of sodium lactate solutions, providing a basis for understanding the interactions of sodium L-lactate-13C3 in biological systems and its potential for enhanced concentration monitoring (Bakam Nguenouho et al., 2023).

科学研究应用

了解葡萄糖碱性降解中的碳交换

对 1-13C-D-葡萄糖、6-13C-D-葡萄糖和 1-13C-乳酸钠在热碱性氢氧化钠溶液中分解的研究有助于了解葡萄糖碱性降解中碳交换的机制。这项研究对于理解生化途径和反应至关重要 (Ellis & Wilson, 2002).

癌症治疗

一项研究表明,含有血浆处理的 L-乳酸钠的低温等离子体活化林格乳酸盐溶液表现出选择性杀伤癌细胞的作用。这一发现对于利用等离子体活化的 L-乳酸钠溶液开发潜在的癌症治疗方法具有重要意义 (Tanaka et al., 2021).

食品加工中的正向渗透

乳酸钠已被探索作为一种新型的渗透溶质,用于在食品加工中进行正向渗透 (FO) 工艺。其在糖溶液和橙汁浓缩中的应用验证了其在食品保质方面的效率和潜力 (Xiao et al., 2021).

血管研究

已研究了乳酸钠对大鼠肠系膜小动脉张力和细胞内 pH 值的影响,为乳酸诱导的血管反应的生理机制提供了见解 (Mckinnon et al., 1996).

食品保鲜中的抗菌作用

已研究了乳酸钠的抗菌作用,以延长食品产品的保质期并控制肉类和家禽产品中李斯特菌等有害微生物的生长 (Shelef & Yang, 1991).

有机酸生产中的膜操作

乳酸钠溶液已用于膜操作,特别是在通过发酵生产有机酸的浓缩步骤中,突出了其在环保工业过程中的作用 (Bailly, 2001).

与牛血清白蛋白的相互作用

已研究了乳酸钠与牛血清白蛋白 (BSA) 的相互作用及其在食品和制药工业中的意义,为乳酸钠在生物系统中的分子相互作用提供了宝贵的见解 (Javaheri-Ghezeldizaj et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-USULVYIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

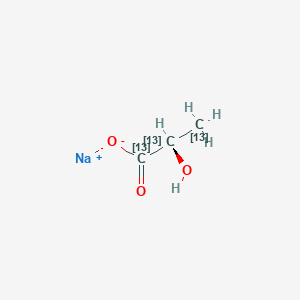

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635677 | |

| Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 23696276 | |

CAS RN |

201595-71-3 | |

| Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)